molecular formula C8H9F3N2O B14857606 (4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine

(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B14857606
M. Wt: 206.16 g/mol
InChI Key: FTKGCJJMALZOMI-UHFFFAOYSA-N
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Description

(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions may introduce new functional groups at specific positions on the pyridine ring.

Scientific Research Applications

(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the specific combination of functional groups on the pyridine ring. The presence of both a methoxy group and a trifluoromethyl group imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[4-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9F3N2O/c1-14-6-2-5(4-12)13-7(3-6)8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

FTKGCJJMALZOMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(F)(F)F)CN

Origin of Product

United States

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